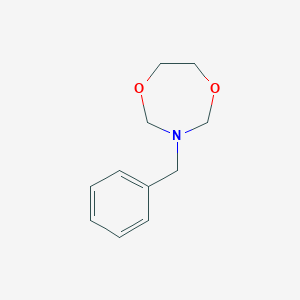
2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one” is a complex organic molecule that contains an isoxazole ring and a benzotriazine ring. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen atom in the five-membered ring. Benzotriazines are tricyclic compounds consisting of two benzene rings fused to a triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and benzotriazine rings. The angles and distances between these rings could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole and benzotriazine rings. These rings may undergo various chemical reactions, including electrophilic and nucleophilic substitutions .Applications De Recherche Scientifique
Anticancer Activity
Compounds with the benzotriazinone core, such as “2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one”, have been explored for their potential anticancer properties. Research indicates that these molecules can be designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure-activity relationship (SAR) studies suggest that modifications on the benzotriazinone ring can lead to compounds with potent inhibitory effects on cancer cell growth .
Tubulin Polymerization Inhibition
The benzotriazinone moiety is structurally similar to known antitubulin agents. These agents work by disrupting microtubule assembly, which is crucial for cell division. By inhibiting tubulin polymerization, benzotriazinone derivatives can induce mitotic blockade and apoptosis in cancer cells. This mechanism is significant for developing new anticancer therapies .
Bioisosteric Substitution Studies
Bioisosteric substitution involves replacing one part of a molecule with another that has similar physical or chemical properties to improve biological activity or reduce toxicity. The benzotriazinone structure allows for the exploration of various bioisosteric groups, which can lead to a better understanding of substituent tolerance and the development of more effective drugs .
Molecular Diversity in Drug Design
The benzotriazinone scaffold provides a versatile platform for creating molecular diversity. By attaching different functional groups, researchers can generate a library of compounds with varied biological activities. This diversity is essential for identifying lead compounds in drug discovery programs .
Ligand Binding Domain Studies
Benzotriazinone derivatives can be used to study ligand binding domains of various receptors. For example, the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain has been analyzed in complex with benzotriazinone-related compounds to understand the interaction between the receptor and ligands .
Synthetic Chemistry Methodology
The synthesis of benzotriazinone derivatives involves advanced synthetic chemistry techniques such as palladium-catalyzed C-N cross-coupling reactions. These methodologies are not only crucial for the production of benzotriazinone compounds but also contribute to the broader field of synthetic organic chemistry .
Pharmacokinetic Optimization
Benzotriazinone derivatives are subject to pharmacokinetic studies to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding the pharmacokinetics of these compounds is vital for developing drugs with favorable properties for clinical use .
Structural Motif in Natural Products
The benzotriazinone core is a structural motif found in various natural products with biological activities. Studying these natural products can provide insights into the design of synthetic analogs with improved efficacy and safety profiles .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-methyl-1,2-oxazol-3-yl)-1,2,4-benzotriazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-7-6-17-14-10(7)15-11(16)12-8-4-2-3-5-9(8)13-15/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUUEGVZMCRJQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1N2C(=O)N=C3C=CC=CC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylisoxazol-3-yl)-1,2,4-benzotriazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)







![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)